REACTION_CXSMILES
|
B1C2CCCC1CCC2.[CH2:10]=[CH:11][CH2:12][CH2:13][CH3:14].[CH3:15][C:16]([C:18]1[CH:23]=[CH:22][C:21](Br)=[CH:20][CH:19]=1)=[O:17]>O1CCOCC1.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH3:10][CH2:11][CH2:12][CH:13]([CH2:15][C:16]([C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1)=[O:17])[CH3:14] |^1:34,36,55,74|
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Name
|
|
Quantity
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5.97 g
|
Type
|
reactant
|
Smiles
|
CC(=O)C1=CC=C(C=C1)Br
|
Name
|
|
Quantity
|
0.867 g
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
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Name
|
|
Quantity
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150 mL
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Type
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solvent
|
Smiles
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O1CCOCC1
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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After deoxygenating the solution with N2 for 20 min
|
Duration
|
20 min
|
Type
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TEMPERATURE
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Details
|
the solution was refluxed for 12 h
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Duration
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12 h
|
Type
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ADDITION
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Details
|
3N NaOH (40 ml) and 30% H2O2 (40 ml) were added dropwise
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Type
|
CUSTOM
|
Details
|
After separation of layers
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Type
|
WASH
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Details
|
the organic layer was washed with brine (200 ml)
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Type
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CUSTOM
|
Details
|
dried
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Type
|
CONCENTRATION
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Details
|
concentrated under reduced pressure
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Type
|
CUSTOM
|
Details
|
The crude product was purified by flash chromatography
|
Type
|
WASH
|
Details
|
eluting with 10% EtOAc/hexanes
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
CCCC(C)CC(=O)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.09 g | |
YIELD: PERCENTYIELD | 72% | |
YIELD: CALCULATEDPERCENTYIELD | 71.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |